Carbon tetraiodide

Description

The exact mass of the compound Tetraiodomethane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetraiodomethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CI4/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOHCVVJGGSABQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(I)(I)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CI4 | |

| Record name | Carbon tetraiodide | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Carbon_tetraiodide | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060145 | |

| Record name | Methane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

519.628 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red solid with an odor of iodine; Practically insoluble in water (slowly hydrolyzed); [Merck Index] Red crystalline solid; Insoluble in water; [MSDSonline] | |

| Record name | Carbon tetraiodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8323 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

507-25-5 | |

| Record name | Tetraiodomethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbon tetraiodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000507255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, tetraiodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, tetraiodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraiodomethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARBON TETRAIODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E22GNX36ZQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Carbon Tetraiodide (CI₄): A Comprehensive Analysis of its Molecular Geometry and Bonding

For Immediate Release

[Shanghai, CN] – This technical guide provides an in-depth analysis of the molecular structure of carbon tetraiodide (CI₄), a compound distinguished by its bright red color and significant molecular weight.[1] This document, intended for researchers, scientists, and professionals in drug development, delineates the molecule's geometry, bond angles, and the theoretical framework that governs its structure.

Molecular Structure and Geometry

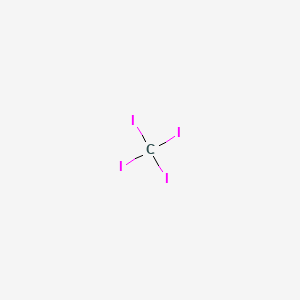

This compound consists of a central carbon atom covalently bonded to four iodine atoms.[2] The three-dimensional arrangement of these atoms is dictated by the Valence Shell Electron Pair Repulsion (VSEPR) theory.

1.1 VSEPR Theory Application

According to VSEPR theory, the geometry of a molecule is determined by the minimization of electrostatic repulsion between the electron pairs in the valence shell of the central atom.[3] In the case of this compound:

-

Central Atom: Carbon (C)

-

Bonded Atoms: Four Iodine (I) atoms

-

Valence Electrons: Carbon contributes 4, and each of the four iodine atoms contributes 7, for a total of 32 valence electrons.[2][4]

-

Electron Pairs: The central carbon atom forms four single bonds with the four iodine atoms. There are no lone pairs of electrons on the central carbon atom.[5][6]

This configuration is classified as an AX₄ type molecule, where 'A' is the central atom and 'X' represents the bonded atoms.[7] To maximize the distance between the four bonding pairs of electrons and thereby minimize repulsion, the molecule adopts a tetrahedral geometry .[5][7] This symmetrical arrangement results in a nonpolar molecule with a net dipole moment of zero.[1][8]

1.2 Hybridization

The tetrahedral arrangement corresponds to an sp³ hybridization of the central carbon atom.[5][6] The carbon atom's one 2s and three 2p orbitals combine to form four equivalent sp³ hybrid orbitals. Each of these orbitals overlaps with an orbital from an iodine atom to form four C-I sigma bonds.

Bond Angles and Lengths

The symmetrical tetrahedral shape of this compound dictates its bond angles. The angle between any two carbon-iodine bonds (I-C-I) is approximately 109.5 degrees .[2][7] This is the ideal bond angle for a perfect tetrahedral structure, as it ensures the four electron pairs are as far apart as possible.

The molecule is described as being sterically crowded due to the large size of the iodine atoms. This crowding leads to short contact distances between the non-bonded iodine atoms.[1][8]

Quantitative Structural Data

The structural parameters of this compound have been determined through experimental methods such as X-ray crystallography. The key quantitative data are summarized below.

| Parameter | Value | Units |

| Molecular Geometry | Tetrahedral | - |

| I-C-I Bond Angle | ~109.5 | Degrees (°) |

| C-I Bond Length | 2.12 ± 0.02 | Ångströms (Å)[1][8][9] |

| I-I Contact Distance | 3.459 ± 0.03 | Ångströms (Å)[1][8] |

| Dipole Moment | 0 | Debye (D)[1][8] |

| Hybridization | sp³ | - |

Experimental Protocols: Structural Determination

The molecular parameters presented in this guide, such as bond lengths and angles, are primarily derived from X-ray crystallography studies.

Methodology Overview: X-ray Crystallography

X-ray crystallography is a technique used to determine the atomic and molecular structure of a crystal. The underlying principle is the diffraction of an X-ray beam by the crystalline lattice.

-

Crystal Growth: A high-quality single crystal of this compound is required. The compound, which is a solid at room temperature, is crystallized from a suitable solvent.[1]

-

Data Collection: The crystal is mounted on a goniometer and exposed to a focused beam of X-rays. As the crystal is rotated, a detector records the intensity and position of the diffracted X-rays.

-

Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms (carbon and iodine) can be determined. Computational refinement is then used to improve the accuracy of the atomic positions, bond lengths, and bond angles.

Detailed experimental protocols, including specific crystallization conditions, instrument settings (e.g., X-ray wavelength, temperature), and data analysis software, are typically provided in the primary research articles reporting the crystal structure.

Visualization of Molecular Structure

To illustrate the spatial arrangement of atoms in this compound, the following diagram represents its tetrahedral geometry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. VSEPR theory - Wikipedia [en.wikipedia.org]

- 4. youtube.com [youtube.com]

- 5. topblogtenz.com [topblogtenz.com]

- 6. homework.study.com [homework.study.com]

- 7. brainly.com [brainly.com]

- 8. This compound [chemeurope.com]

- 9. This compound | 507-25-5 | Benchchem [benchchem.com]

Carbon Tetraiodide: A Comprehensive Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carbon tetraiodide (CI₄), a unique, highly colored crystalline solid, stands as a fascinating outlier in the family of tetrahalomethanes. Composed of over 97% iodine by mass, its inherent instability and reactivity have made it a valuable, albeit challenging, reagent in synthetic chemistry. This in-depth technical guide provides a thorough exploration of the discovery and synthesis of this compound. It details the historical context of its first preparation and delves into the most prevalent modern synthetic methodologies. This document includes detailed experimental protocols, comprehensive tables of quantitative data for easy comparison, and logical workflow diagrams to elucidate the synthetic pathways. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who wish to understand and utilize this intriguing compound.

Discovery and Historical Context

The first synthesis of this compound is attributed to the Russian chemist Gustav Gustavson in 1881 . His pioneering work involved the reaction of carbon disulfide with iodine pentoxide or iodine trichloride (B1173362). While the original publication in the Journal of the Russian Physical-Chemical Society is not readily accessible, his contribution is acknowledged in subsequent scientific literature, marking a significant step in the exploration of polyhalogenated methanes. The early methods, however, were often low-yielding and involved hazardous reagents, paving the way for the development of more efficient and safer synthetic routes in the 20th century.

Physical and Chemical Properties

This compound is a bright red to dark violet crystalline solid, a rare characteristic for a methane (B114726) derivative.[1] It is highly sensitive to heat and light, undergoing decomposition to tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine.[2] This instability necessitates careful storage at low temperatures (around 0°C is recommended) and in the dark, often under an inert atmosphere.[1][2] It is practically insoluble in water, with which it slowly hydrolyzes to form iodoform (B1672029) and iodine, but is soluble in nonpolar organic solvents such as benzene (B151609) and chloroform.[1][2]

Table 1: Physical and Spectroscopic Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | CI₄ | [1] |

| Molar Mass | 519.629 g/mol | [1] |

| Appearance | Bright red to dark violet crystals | [1] |

| Density | 4.32 g/mL | [1] |

| Melting Point | Decomposes at 168-171 °C | [1] |

| C–I Bond Distance | 2.12 ± 0.02 Å | [1] |

| I--I Contact Distance | 3.459 ± 0.03 Å | [1] |

| Dipole Moment | 0 D | [1] |

| ¹³C NMR Chemical Shift (δ) | -293.0 ppm | |

| Key IR Absorption Bands | Data not definitively available in searched literature |

Synthesis of this compound

The synthesis of this compound has evolved from early, less efficient methods to more reliable and higher-yielding protocols. The most common and practical laboratory-scale synthesis involves a halogen exchange reaction catalyzed by a Lewis acid.

Aluminum Chloride-Catalyzed Halide Exchange

This is the most widely used method for preparing this compound.[1] It relies on the exchange of chloride ions in carbon tetrachloride with iodide ions from an iodoalkane, typically ethyl iodide, in the presence of anhydrous aluminum chloride as a catalyst.[1] The reaction is driven forward by the formation of the volatile ethyl chloride, which can be removed from the reaction mixture.[1][3]

Reaction Scheme:

CCl₄ + 4 EtI

AlCl3Logical Workflow for AlCl₃-Catalyzed Synthesis

Caption: Workflow for the synthesis of this compound via AlCl₃-catalyzed halogen exchange.

Experimental Protocol:

This protocol is adapted from a detailed procedure shared in a public science forum and should be performed with appropriate safety precautions in a well-ventilated fume hood.[3]

Materials:

-

Anhydrous aluminum trichloride (AlCl₃)

-

Dry carbon tetrachloride (CCl₄)

-

Dry ethyl iodide (EtI)

-

250 mL two-neck round-bottom flask

-

Condenser or moisture trap (e.g., with MgSO₄)

-

Gas inlet with septum

-

Stir plate

-

Heating mantle

-

Inert gas supply (Argon)

-

Syringes

-

Frit funnel for vacuum filtration

Procedure:

-

Flame-dry the 250 mL two-neck round-bottom flask and allow it to cool under a stream of argon.

-

To the flask, add 2.0 g of anhydrous aluminum trichloride.

-

Fit the flask with a condenser (or moisture trap) and a gas inlet with a septum.

-

Purge the apparatus with argon for several minutes.

-

Using a syringe, add 12 g of dry carbon tetrachloride to the flask.

-

In a separate syringe, measure and add approximately 48 g of dry ethyl iodide to the reaction flask.

-

Stir the mixture at room temperature. The solution will gradually turn a dark red color.

-

Gently heat the mixture to 30°C using a heating mantle. At this stage, the formation of this compound and the evolution of ethyl chloride vapor will be observed.

-

After stirring for 30 minutes, increase the heating to 50°C and maintain a low flow of argon through the apparatus for about 15 minutes to help drive off the ethyl chloride.

-

Once the evolution of ethyl chloride has subsided, disassemble the apparatus and carefully remove the dark solid product.

-

Transfer the solid to a frit funnel and wash it with approximately 30 mL of water to remove any remaining aluminum salts.

-

Dry the crystalline product under vacuum.

-

Store the final product in a sealed, dark container at 0°C under an inert atmosphere.

Quantitative Data for AlCl₃-Catalyzed Synthesis

| Parameter | Value | Reference(s) |

| Reactants | ||

| Carbon Tetrachloride | 12 g | [3] |

| Ethyl Iodide | 48 g | [3] |

| Aluminum Trichloride | 2.0 g | [3] |

| Reaction Conditions | ||

| Temperature | Room temperature, then 30-50°C | [3] |

| Reaction Time | ~45 minutes | [3] |

| Product | ||

| Theoretical Yield | ~40 g | [3] |

| Reported Actual Yield | 35 g | [3] |

| Calculated Yield | 88% | [3] |

In-situ Generation from Iodoform

This compound can also be generated in situ from iodoform (CHI₃) and a base, such as sodium hydroxide.[2] This method is often employed when this compound is to be used immediately as a reagent in a subsequent reaction. The mechanism involves the deprotonation of iodoform to form the triiodomethanide anion (CI₃⁻), which can then act as a nucleophile or be further involved in the formation of diiodocarbene. While this method is mentioned, a specific, high-yield preparative protocol starting from iodoform to isolate solid this compound is not well-documented in readily available literature. The primary focus of the iodoform reaction in literature is its use as a qualitative test for methyl ketones or for the synthesis of iodoform itself.

Conceptual Relationship of Halogenated Methanes

Caption: Conceptual pathway from methane to this compound.

Applications in Synthesis

This compound is primarily used as an iodinating reagent in organic synthesis.[1] Its applications often take advantage of the reactivity of the carbon-iodine bonds.

-

Conversion of Alcohols to Alkyl Iodides: In a reaction analogous to the Appel reaction, this compound, in combination with triphenylphosphine (B44618) (PPh₃), can convert alcohols to the corresponding alkyl iodides.[1]

-

Synthesis of 1,1-Diiodoalkenes: Ketones can be converted to 1,1-diiodoalkenes upon treatment with this compound and triphenylphosphine.[1]

-

Iodination Reactions: It serves as a source of iodine in various other iodination reactions, often activated by a base.[1]

Safety and Handling

This compound is considered a hazardous substance and should be handled with appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[1] Due to its thermal and photochemical instability, it should be stored in a tightly sealed container, in the dark, and at a reduced temperature (around 0°C).[1][2]

Conclusion

This compound, since its discovery by Gustavson, has remained a compound of significant interest due to its unique properties and synthetic utility. The aluminum chloride-catalyzed halogen exchange method provides a reliable and relatively high-yielding route for its preparation. While other methods exist, they are less commonly employed for the isolation of the pure compound. The data and protocols presented in this guide offer a comprehensive resource for researchers interested in the synthesis and application of this powerful iodinating agent. Further research into stabilizing this molecule and expanding its synthetic applications, particularly in the context of drug development and complex molecule synthesis, could prove to be a fruitful area of investigation.

References

A Technical Guide to the Physical and Chemical Properties of Carbon Tetraiodide (CI₄) for Research Applications

Abstract: Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a unique tetrahalomethane notable for its bright red coloration and its role as a specialized reagent in organic synthesis.[1] It possesses a high density and is characterized by its thermal and photochemical instability.[2][3] This document provides an in-depth overview of the physical, chemical, and spectroscopic properties of CI₄. It includes detailed experimental protocols for its synthesis and purification, summarizes key data in tabular form, and presents visual workflows and reaction pathways to support its application in research and development, particularly for professionals in chemistry and drug development.

Molecular Structure and Bonding

This compound adopts a perfect tetrahedral geometry with Td symmetry, as predicted by VSEPR theory for AX₄-type molecules.[1] The central carbon atom is sp³ hybridized, forming four single covalent bonds with the iodine atoms.[1] The C-I bond lengths are approximately 2.12 Å.[1][2][3] The molecule is sterically crowded due to the large size of the iodine atoms, with I-I contacts of about 3.459 Å.[2][3][4] This steric strain is a contributing factor to the compound's low thermal and photochemical stability.[2][3][4] Due to its symmetrical tetrahedral structure, the individual bond dipoles cancel out, resulting in a net molecular dipole moment of zero.[2][3][4]

Table 1: Structural and Bonding Parameters of CI₄

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | CI₄ | [3][4] |

| Molecular Shape | Tetrahedral | [1][3][4] |

| Crystal Structure | Tetragonal | [1][2][3] |

| Lattice Parameters | a = 6.409 x 10⁻¹ nm, c = 9.558 x 10⁻¹ nm | [1][2] |

| C-I Bond Length | 2.12 ± 0.02 Å | [1][2][3][4] |

| I---I Contact Distance | 3.459 ± 0.03 Å | [2][3][4] |

| Bond Angle (I-C-I) | 109.5° | [1] |

| Dipole Moment | 0 D | [2][3][4] |

| Hybridization | sp³ |[1] |

Physical and Thermodynamic Properties

CI₄ is a dark violet or bright red crystalline solid, a rare characteristic for a methane (B114726) derivative.[1][2][5] It is one of the densest molecular compounds known, with a density of approximately 4.32 g/cm³.[1][3] It is insoluble in water, with which it slowly hydrolyzes, but is soluble in nonpolar organic solvents like benzene (B151609) and chloroform.[3][4][5] The compound does not have a true melting point, as it decomposes upon heating.[4][5]

Table 2: Physical and Thermodynamic Properties of CI₄

| Property | Value | Reference |

|---|---|---|

| Molar Mass | 519.63 g/mol | [1][4][5] |

| Appearance | Dark violet / red crystals | [1][2][4][5] |

| Density | 4.32 g/cm³ | [1][3][4] |

| Decomposition Point | ~171 °C (444 K) | [4][5][6] |

| Solubility | Insoluble in water; Soluble in nonpolar organic solvents | [3][4][5] |

| Standard Enthalpy of Formation (ΔH_f°) | 384.0–400.4 kJ/mol | [1][3] |

| Standard Enthalpy of Combustion (ΔH_c°) | -794.4 to -778.4 kJ/mol | [1][3] |

| Heat Capacity (C) | 0.500 J K⁻¹ g⁻¹ | [1][3] |

| Magnetic Susceptibility (χ) | -136 × 10⁻⁶ cm³/mol (Diamagnetic) | [1][3][7] |

| Elemental Composition | C: 2.31%, I: 97.69% |[1][6][8] |

Spectroscopic Characteristics

The spectroscopic properties of CI₄ are consistent with its molecular structure. Its intense red color is due to a strong electronic absorption in the visible region with a maximum (λmax) around 520 nm, which arises from n→σ* transitions involving the lone pairs of the iodine atoms.[1] The infrared spectrum shows a characteristic C-I stretching vibration at approximately 525 cm⁻¹.[1] In Raman spectroscopy, a strong band corresponding to the symmetric stretching mode is observed at 212 cm⁻¹.[1]

Table 3: Spectroscopic Data for CI₄

| Spectroscopy | Feature | Wavenumber / Wavelength | Reference |

|---|---|---|---|

| Infrared (IR) | C-I stretching vibration | ~525 cm⁻¹ | [1] |

| Raman | Symmetric stretching mode | 212 cm⁻¹ | [1] |

| Electronic Absorption (UV-Vis) | λmax (n→σ* transition) | ~520 nm |[1] |

Chemical Properties and Reactivity

This compound is valued in synthesis for its role as an iodinating agent.[1][3] It is thermally and photochemically unstable, decomposing to tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine.[3][5] This instability necessitates careful storage and handling. It is slightly reactive with water, undergoing hydrolysis to produce iodoform (B1672029) (CHI₃) and I₂.[3][4]

Key reactions involving CI₄ include:

-

Iodination of Alcohols: In a reaction similar to the Appel reaction, CI₄ is used with triphenylphosphine (B44618) (PPh₃) to convert alcohols to alkyl iodides.[1][3][4]

-

Conversion of Ketones: Ketones can be converted to 1,1-diiodoalkenes when treated with CI₄ and PPh₃.[1][3][4]

Caption: Key chemical transformations and decomposition pathways of this compound.

Experimental Protocols

Synthesis: AlCl₃-Catalyzed Halide Exchange

The most common laboratory synthesis of this compound involves a halide exchange reaction between carbon tetrachloride and an iodoalkane, catalyzed by aluminum chloride.[1][3]

Methodology:

-

Apparatus Setup: A two- or three-neck round-bottom flask is flame-dried and fitted with a condenser (or drying tube) and a septum for additions under an inert atmosphere (e.g., argon).[9]

-

Reagents: Anhydrous aluminum chloride (AlCl₃) is added to the flask as the catalyst.[1][9] Dry carbon tetrachloride (CCl₄) is added, followed by the slow addition of ethyl iodide (EtI).[1][9] The typical reaction is: CCl₄ + 4 EtI → CI₄ + 4 EtCl.[1][3]

-

Reaction Conditions: The reaction is typically conducted at room temperature with stirring.[1][3] Gentle heating (e.g., 30-50 °C) can be applied to drive the reaction to completion.[9] The reaction mixture will turn dark red as CI₄ forms.[9]

-

Workup: The volatile byproduct, ethyl chloride (EtCl), is carefully removed by purging with an inert gas or by distillation.[9]

-

Isolation: The solid CI₄ product crystallizes from the reaction solution.[3] The crude product is then collected for purification.

Caption: Workflow for the synthesis of this compound via catalyzed halide exchange.

Purification and Analysis

Purification is critical to remove unreacted starting materials and catalyst residues.

-

Crystallization: The crude CI₄ can be purified by recrystallization from a suitable nonpolar solvent, such as diethyl ether or carbon disulfide.[1]

-

Sublimation: An alternative method for purification is sublimation under vacuum, which can yield high-purity crystals.[10][11]

Purity Verification:

-

Elemental Analysis: Confirms the elemental composition (C: 2.31%, I: 97.69%).[12]

-

Thermogravimetric Analysis (TGA): Monitors the sharp decomposition at approximately 171 °C, which can indicate the presence of impurities if the profile is broadened or shifted.[12]

Caption: Experimental workflow for the purification and analysis of this compound.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is classified as an irritant to the skin, eyes, and respiratory system.[3][10][13] It is also considered toxic, and perhalogenated compounds should generally be handled with caution.[3][4]

Table 4: GHS Hazard Information for CI₄

| Code | Hazard Statement | Reference |

|---|---|---|

| H315 | Causes skin irritation | [3][13] |

| H319 | Causes serious eye irritation | [3][13] |

| H335 | May cause respiratory irritation |[3][13] |

Handling and Storage Recommendations:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[2][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side-shields, and a lab coat.[2][14] A NIOSH-approved respirator may be necessary for high-level exposure.[14]

-

Storage: Store in a tightly closed container in a cool (recommended 0-8 °C), dry, and dark place.[5] It should be stored under an inert atmosphere (e.g., argon) due to its sensitivity to light, heat, and moisture.[5][10][11]

-

Incompatibilities: Avoid contact with strong oxidizing agents, bases, and reactive metals like lithium.[5][10]

Conclusion

This compound is a highly functionalized methane derivative with distinct physical and chemical properties. Its utility as an iodinating reagent makes it a valuable tool in synthetic organic chemistry, particularly for the preparation of complex molecules and pharmaceutical intermediates.[1][11] However, its inherent instability and hazardous nature demand rigorous adherence to proper handling and storage protocols. This guide provides the core technical information required for researchers to safely and effectively utilize CI₄ in their work.

References

- 1. webqc.org [webqc.org]

- 2. This compound|507-25-5 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Carbon_tetraiodide [bionity.com]

- 5. grokipedia.com [grokipedia.com]

- 6. WebElements Periodic Table » Carbon » this compound [webelements.com]

- 7. topblogtenz.com [topblogtenz.com]

- 8. WebElements Periodic Table » Carbon » this compound [winter.group.shef.ac.uk]

- 9. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 10. Page loading... [wap.guidechem.com]

- 11. Cas 507-25-5,this compound | lookchem [lookchem.com]

- 12. This compound | 507-25-5 | Benchchem [benchchem.com]

- 13. This compound | CI4 | CID 10487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - Safety Data Sheet [chemicalbook.com]

In-Depth Technical Guide to the Crystal Structure of Carbon Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of carbon tetraiodide (CI₄), a molecule of interest in organic synthesis and materials science. This document details the crystallographic parameters of its known polymorphs, outlines the experimental protocols for its synthesis and crystal growth, and presents a logical workflow for its structural analysis.

Introduction

This compound (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid. It is a rare example of a highly colored methane (B114726) derivative.[1] The molecule adopts a tetrahedral geometry, analogous to other tetrahalomethanes.[1] Due to steric crowding of the large iodine atoms, the C-I bonds are elongated, and the molecule is thermally and photochemically unstable. This instability, coupled with its high iodine content, makes it a useful iodinating agent in organic synthesis. A thorough understanding of its solid-state structure is crucial for comprehending its reactivity and physical properties. This guide focuses on the detailed crystallographic analysis of its polymorphic forms.

Polymorphism of this compound

This compound is known to exhibit polymorphism, crystallizing in at least two different forms: a tetragonal phase and a monoclinic phase. The manifestation of a specific polymorph can be influenced by the conditions of crystallization, such as the solvent used and the rate of cooling.

Tetragonal Phase

Recent studies based on single-crystal X-ray diffraction and total scattering neutron powder diffraction have provided a detailed structure of the tetragonal phase of this compound.[2]

Monoclinic Phase

An earlier reported crystalline form of this compound is the monoclinic phase.[3] Detailed atomic coordinates and a definitive space group for this phase are less commonly cited in recent literature, indicating that the tetragonal phase is the more extensively characterized polymorph.

Quantitative Crystallographic Data

The crystallographic data for the two known polymorphs of this compound are summarized in the tables below for ease of comparison.

Table 1: Crystallographic Data for the Tetragonal Phase of this compound [2]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4̅2m |

| Lattice Parameters (a, c) | 6.4202(5) Å, 9.5762(12) Å |

| Unit Cell Volume | 394.5 ų |

| Temperature | 298 K |

| C-I Bond Distance | 2.155 Å (215.5 pm) |

Table 2: Crystallographic Data for the Monoclinic Phase of this compound [3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Lattice Parameters (a, b, c) | 22.39 Å, 12.93 Å, 25.85 Å |

| β Angle | 125.26° |

Table 3: Interatomic Distances

| Atomic Pair | Distance (Å) | Source |

| C-I | 2.12 ± 0.02 | [4] |

| I---I | 3.459 ± 0.03 | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through an aluminum chloride-catalyzed halide exchange reaction.[1]

Materials:

-

Carbon tetrachloride (CCl₄)

-

Ethyl iodide (EtI)

-

Anhydrous aluminum chloride (AlCl₃)

-

Argon or Nitrogen gas (for inert atmosphere)

-

Appropriate glassware (round-bottom flask, condenser, etc.)

-

Filtration apparatus

Procedure:

-

A flame-dried, two-neck round-bottom flask is charged with anhydrous aluminum chloride (AlCl₃).

-

The flask is placed under an inert atmosphere (Argon or Nitrogen).

-

Dry carbon tetrachloride (CCl₄) is added to the flask via syringe.

-

Dry ethyl iodide (EtI) is then added to the reaction mixture.

-

The reaction is stirred at room temperature. The solution will gradually turn a dark red color as this compound begins to form.

-

Slight heating (e.g., to 30-50°C) can be applied to drive the reaction to completion and to help remove the volatile ethyl chloride (EtCl) byproduct.[5]

-

As the reaction proceeds, the this compound product will crystallize from the solution.[1]

-

Upon completion, the reaction mixture is cooled, and the solid product is collected by vacuum filtration.

-

The collected solid is washed with water to remove the aluminum chloride catalyst and then dried.[5]

-

The crude this compound can be purified by sublimation in vacuo.[6]

Single Crystal Growth for X-ray Diffraction

Growing single crystals of sufficient size and quality for X-ray diffraction is a critical step. The following are general methods that can be adapted for this compound.

Method 1: Slow Evaporation

-

Prepare a saturated or near-saturated solution of purified this compound in a suitable nonpolar organic solvent (e.g., hexane, benzene).

-

Filter the solution to remove any particulate matter.

-

Place the solution in a clean vial, covered loosely to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature. Over time, as the solvent evaporates, single crystals should form.

Method 2: Slow Cooling

-

Prepare a saturated solution of this compound in a suitable solvent at an elevated temperature.

-

Filter the hot solution into a clean container.

-

Allow the solution to cool slowly to room temperature. A Dewar flask filled with hot water can be used to ensure a very slow cooling rate.[7]

-

Crystals should precipitate as the solubility of this compound decreases with temperature.

Method 3: Vapor Diffusion

-

Dissolve the this compound in a small amount of a solvent in which it is readily soluble.

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a small amount of a second solvent (the "anti-solvent") in which this compound is poorly soluble, but which is miscible with the first solvent.

-

Over time, the anti-solvent vapor will diffuse into the solution, reducing the solubility of the this compound and promoting slow crystal growth.

Logical Workflow for Crystal Structure Analysis

The following diagram illustrates the general workflow from the synthesis of this compound to its final crystal structure analysis.

As this document is focused on the analysis of a small molecule, signaling pathways are not applicable. The provided diagram outlines the logical progression of experimental and analytical steps required for the elucidation of the crystal structure of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound [chemeurope.com]

- 4. This compound|507-25-5 - MOLBASE Encyclopedia [m.molbase.com]

- 5. Sciencemadness Discussion Board - this compound synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. This compound | 507-25-5 [chemicalbook.com]

- 7. Crystal Growth | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide on the Thermal and Photochemical Stability of Carbon Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red crystalline solid and a member of the tetrahalomethane family.[1][2][3] Its highly substituted nature and the steric strain of four large iodine atoms around a central carbon atom contribute to its notable thermal and photochemical instability.[1][2] This inherent instability is a critical consideration for its storage, handling, and application in various fields, including organic synthesis where it serves as an iodinating agent.[1][3] This technical guide provides a comprehensive overview of the current understanding of the thermal and photochemical stability of this compound, including its decomposition products, proposed mechanisms, and generalized protocols for stability assessment.

Thermal Stability

This compound is known to be sensitive to heat.[3] Its thermal decomposition has been consistently reported to occur at a relatively low temperature for a tetrahalomethane.

Decomposition Temperature and Products

The thermal decomposition of solid this compound is generally observed to begin around 168-171 °C, at which point it decomposes rather than melts.[2][4][5] The primary products of this thermal decomposition are tetraiodoethylene (B1221444) (C₂I₄) and elemental iodine (I₂).[1][2][3]

Table 1: Thermal Decomposition Data for this compound

| Property | Value | References |

| Decomposition Temperature | 168-171 °C | [2][4][5] |

| Decomposition Products | Tetraiodoethylene (C₂I₄), Iodine (I₂) | [1][2][3] |

Proposed Thermal Decomposition Mechanism

The thermal decomposition of this compound is initiated by the homolytic cleavage of a carbon-iodine bond, which is the weakest bond in the molecule. This initial step forms a triiodomethyl radical (•CI₃) and an iodine radical (•I). The subsequent reactions of these radical species lead to the formation of the observed final products.

A plausible reaction pathway is as follows:

-

Initiation: Homolytic cleavage of a C-I bond. CI₄ → •CI₃ + •I

-

Propagation/Combination: Recombination of triiodomethyl radicals. 2 •CI₃ → C₂I₆ (Hexaiodoethane - unstable)

-

Elimination: Elimination of iodine from the unstable hexaiodoethane intermediate. C₂I₆ → C₂I₄ + I₂

This proposed mechanism is consistent with the known instability of hexaiodoethane, which is believed to be sterically hindered and readily decomposes.[2]

Photochemical Stability

This compound is also highly sensitive to light, readily undergoing photochemical decomposition.[1][2][3] This instability is attributed to the relatively weak carbon-iodine bonds and the molecule's absorption of light in the visible and ultraviolet regions.

Photodecomposition Products

Similar to its thermal decomposition, the photochemical decomposition of this compound yields tetraiodoethylene (C₂I₄) and iodine (I₂) as the primary products.[1][2][3]

Table 2: Photochemical Decomposition Data for this compound

| Property | Value/Information | References |

| Decomposition Products | Tetraiodoethylene (C₂I₄), Iodine (I₂) | [1][2][3] |

| Quantum Yield (Φ) | Not experimentally determined in the reviewed literature. | |

| Wavelength Dependence | Expected to decompose upon absorption of visible and UV light. | [1][2][3] |

Note: While the photochemical decomposition is well-established, specific quantum yields for the photodegradation of this compound at different wavelengths are not available in the surveyed literature.

Proposed Photochemical Decomposition Mechanism

Computational studies on the photodissociation of carbon tetrahalides provide insight into the likely mechanism for this compound.[6] The process is initiated by the photoexcitation of the CI₄ molecule, leading to the homolytic cleavage of a C-I bond.

A proposed photochemical decomposition pathway is as follows:

-

Photoexcitation: Absorption of a photon (hν) by this compound. CI₄ + hν → CI₄* (excited state)

-

Primary Photodissociation: Homolytic cleavage of a C-I bond in the excited state. CI₄* → •CI₃ + •I

-

Secondary Reactions: The subsequent reactions of the generated radicals are similar to those in the thermal decomposition pathway, leading to the formation of tetraiodoethylene and iodine. Computational studies also suggest the possibility of an isomer formation (I₂CI-I) in solution, which can then proceed to the final products.[6]

Experimental Protocols

Due to the lack of specific published experimental protocols for the stability testing of this compound, the following sections describe generalized methodologies for assessing the thermal and photochemical stability of solid and solution-phase samples, respectively.

Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile of solid this compound as a function of temperature.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is placed in an inert TGA pan (e.g., alumina (B75360) or platinum).

-

Instrumentation: A thermogravimetric analyzer is used for the measurement.

-

Experimental Conditions:

-

Purge Gas: An inert gas, such as nitrogen or argon, is flowed over the sample at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) from ambient temperature to a temperature above the expected decomposition point (e.g., 200 °C).

-

-

Data Collection: The mass of the sample is recorded continuously as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically identified as the temperature at which a significant mass loss begins. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of decomposition.

Photochemical Stability Analysis via UV-Vis Spectrophotometry

Objective: To monitor the decomposition of this compound in solution upon exposure to light and to determine the rate of decomposition.

Methodology:

-

Sample Preparation: A dilute solution of this compound in a photochemically inert solvent (e.g., cyclohexane (B81311) or carbon tetrachloride) is prepared. The concentration should be adjusted to have a significant but not saturating absorbance at the wavelength of maximum absorption (λmax).

-

Instrumentation: A UV-Vis spectrophotometer is used to record the absorption spectra. A light source with a specific wavelength or a broad-spectrum lamp is required for irradiation.

-

Experimental Procedure:

-

Initial Spectrum: The UV-Vis absorption spectrum of the this compound solution is recorded before irradiation.

-

Irradiation: The solution in a quartz cuvette is exposed to the light source for a defined period. The temperature of the sample should be controlled to avoid thermal decomposition.

-

Spectral Monitoring: At regular time intervals, the irradiation is paused, and the UV-Vis spectrum of the solution is recorded.

-

-

Data Analysis: The decrease in the absorbance at the λmax of this compound over time is monitored. The formation of products can also be monitored if they have distinct absorption features. The rate of decomposition can be determined by plotting the concentration (or absorbance) of this compound as a function of time.

Conclusion

This compound is an inherently unstable molecule, susceptible to decomposition under both thermal and photochemical stress. The primary decomposition products in both cases are tetraiodoethylene and iodine. The instability stems from the weak and sterically strained carbon-iodine bonds. While the general aspects of its instability are known, there is a notable lack of detailed quantitative experimental data in the public domain regarding the kinetics of its thermal decomposition and the quantum yields of its photochemical degradation. The proposed mechanisms, initiated by the homolytic cleavage of a C-I bond, provide a rational basis for understanding its decomposition pathways. For researchers and professionals working with this compound, it is imperative to handle and store this compound under refrigerated and dark conditions in an inert atmosphere to mitigate its decomposition. Further experimental studies are warranted to quantify the kinetic and photochemical parameters of its decomposition, which would provide a more complete understanding of its stability profile.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carbon_tetraiodide [bionity.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound | 507-25-5 | Benchchem [benchchem.com]

- 5. This compound | 507-25-5 [chemicalbook.com]

- 6. Structure of the photodissociation products of CCl4, CBr4, and CI4 in solution studied by DFT and ab initio calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Carbon Tetraiodide in Nonpolar Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of carbon tetraiodide (CI₄) in nonpolar organic solvents. This compound, a bright red crystalline solid, is a nonpolar molecule due to its symmetrical tetrahedral geometry.[1][2] This inherent nonpolarity governs its solubility characteristics, making it readily soluble in various nonpolar organic solvents.[1][2][3] This guide delves into the theoretical underpinnings of its solubility, presents available quantitative data, outlines detailed experimental protocols for solubility determination, and discusses the thermodynamic considerations of the dissolution process.

Core Concepts: The Principle of "Like Dissolves Like"

The solubility of this compound in nonpolar solvents is a classic example of the principle "like dissolves like." This principle states that substances with similar intermolecular forces are likely to be soluble in one another. In the case of this compound and nonpolar solvents, the predominant intermolecular forces are London dispersion forces. These are weak, transient forces arising from temporary fluctuations in electron distribution within molecules. Because both the solute (this compound) and the nonpolar solvent molecules primarily interact through these forces, they can readily mix to form a homogenous solution.

Quantitative Solubility Data

| Solvent Name | Chemical Formula | Polarity | Qualitative Solubility of CI₄ | Quantitative Solubility ( g/100g solvent) at 25°C |

| n-Hexane | C₆H₁₄ | Nonpolar | Soluble | Data not available |

| Toluene | C₇H₈ | Nonpolar | Soluble | Data not available |

| Cyclohexane | C₆H₁₂ | Nonpolar | Soluble | Data not available |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Soluble | Data not available |

Researchers are encouraged to consult specialized chemical engineering databases or conduct experimental determinations to obtain precise quantitative solubility data for their specific applications.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. Given that this compound is a colored compound, both gravimetric and spectrophotometric methods are suitable for quantifying its solubility.

Gravimetric Method

The gravimetric method is a fundamental and widely used technique for determining the solubility of a solid in a liquid. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the desired nonpolar organic solvent in a sealed container (e.g., a screw-cap flask).

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. A magnetic stirrer or a shaker bath can be used for this purpose.

-

The presence of undissolved solid at the bottom of the container indicates that the solution is saturated.

-

-

Phase Separation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-weighed, temperature-equilibrated pipette. It is critical to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter (e.g., PTFE) can also be employed.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected saturated solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent under a fume hood. For volatile solvents, this can be done at room temperature or with gentle heating. A rotary evaporator can be used for more efficient and controlled solvent removal.

-

Once the solvent has completely evaporated, a residue of solid this compound will remain.

-

Dry the evaporating dish containing the solute in a vacuum oven at a temperature below the decomposition point of this compound to remove any residual solvent.

-

Cool the dish in a desiccator to prevent moisture absorption and then weigh it accurately.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the dish and residue minus the initial weight of the empty dish.

-

The mass of the solvent is the initial weight of the saturated solution minus the mass of the dissolved solute.

-

Solubility is then calculated as: (Mass of dissolved CI₄ / Mass of solvent) x 100 = g of CI₄ / 100g of solvent.

-

UV-Visible Spectrophotometry Method

Leveraging the fact that this compound is a colored compound, UV-Visible spectrophotometry offers a sensitive and accurate alternative for determining its concentration in a saturated solution. This method relies on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.

Detailed Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the chosen nonpolar solvent with known concentrations.

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the solvent using a UV-Visible spectrophotometer.

-

Measure the absorbance of each standard solution at λ_max.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The resulting plot should be linear, and the equation of the line (y = mx + c) will be used to determine the concentration of unknown samples.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the gravimetric method (Step 1) to prepare a saturated solution of this compound at a constant temperature.

-

-

Sample Preparation and Analysis:

-

Carefully withdraw a small, known volume of the clear supernatant from the saturated solution.

-

Dilute the sample accurately with a known volume of the pure solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at the predetermined λ_max.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to calculate the concentration of the diluted sample from its absorbance.

-

Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the experimental temperature.

-

Thermodynamics of Dissolution

The dissolution of a solid in a liquid can be understood through thermodynamic principles. The overall process can be conceptually broken down into three steps:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the this compound molecules together in the crystal lattice. This is an endothermic process (ΔH_solute > 0).

-

Overcoming Solvent-Solvent Interactions: Energy is also required to create space within the nonpolar solvent by overcoming the intermolecular forces between solvent molecules. This is also an endothermic process (ΔH_solvent > 0).

-

Formation of Solute-Solvent Interactions: Energy is released when the this compound molecules interact with the solvent molecules. This is an exothermic process (ΔH_mixing < 0).

The overall enthalpy of solution (ΔH_solution) is the sum of the enthalpy changes of these three steps:

ΔH_solution = ΔH_solute + ΔH_solvent + ΔH_mixing

For this compound dissolving in a nonpolar solvent, the energy required to break the solute-solute and solvent-solvent interactions (both London dispersion forces) is comparable to the energy released upon forming new solute-solvent interactions (also London dispersion forces). As a result, the enthalpy of solution is often small, and the dissolution process is primarily driven by the increase in entropy (randomness) of the system.

Conclusion

The solubility of this compound in nonpolar organic solvents is a direct consequence of its molecular structure and the intermolecular forces at play. While qualitative data confirms its solubility in common nonpolar solvents, precise quantitative data is essential for many research and development applications. The experimental protocols detailed in this guide provide robust methods for determining this critical physical property. A thorough understanding of the principles of solubility and the available experimental techniques is paramount for scientists and professionals working with this compound.

References

Lewis structure and valence electrons of tetraiodomethane

An In-depth Technical Guide on the Lewis Structure and Valence Electrons of Tetraiodomethane

Introduction

Tetraiodomethane, also known as carbon tetraiodide (CI₄), is a tetrahalomethane notable for its bright red coloration, a rare characteristic for a methane (B114726) derivative.[1] It is a non-polar molecule with a symmetrical tetrahedral geometry.[1][2] This guide provides a detailed analysis of the valence electrons and Lewis structure of tetraiodomethane, supported by quantitative data and an overview of the experimental protocols used for its structural determination. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Valence Electrons and Lewis Structure

The construction of the Lewis structure for any molecule is predicated on the determination of the total number of valence electrons contributed by its constituent atoms.

Determination of Valence Electrons

Carbon (C) is in Group 14 of the periodic table and possesses four valence electrons.[3][4][5] Iodine (I), a halogen in Group 17, has seven valence electrons.[3][6][7][8] For a single molecule of tetraiodomethane (CI₄), the total count of valence electrons is calculated as follows:

-

Carbon: 1 atom × 4 valence electrons/atom = 4 electrons

-

Iodine: 4 atoms × 7 valence electrons/atom = 28 electrons

Lewis Structure Construction

The Lewis structure for CI₄ is assembled by positioning the least electronegative atom, carbon, as the central atom, with the four iodine atoms symmetrically bonded to it.[3] The 32 valence electrons are distributed to satisfy the octet rule for each atom.

-

A single covalent bond is formed between the central carbon atom and each of the four iodine atoms, accounting for 8 electrons (4 bonds × 2 electrons/bond).[9]

-

The remaining 24 electrons are distributed as lone pairs around the four iodine atoms, with each iodine atom receiving 6 electrons (3 lone pairs).[9]

This arrangement fulfills the octet rule for all atoms; the central carbon atom shares 8 electrons, and each iodine atom has 8 valence electrons (2 shared and 6 in lone pairs).[9]

Caption: Lewis dot structure of tetraiodomethane (CI₄).

Molecular Geometry and Quantitative Data

Tetraiodomethane exhibits a tetrahedral molecular geometry, a consequence of the four bonding pairs of electrons around the central carbon atom repelling each other to maximize separation.[1][10] This symmetric arrangement results in a non-polar molecule with a net dipole moment of zero.[1][2]

The key quantitative parameters for CI₄ are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | CI₄ | [1][2][11] |

| Total Valence Electrons | 32 | [3][9] |

| Molecular Geometry | Tetrahedral | [1][2][10] |

| C-I Bond Length | 2.12 ± 0.02 Å | [1][2] |

| I-I Contact Distance | 3.459 ± 0.03 Å | [1][2] |

| Bond Angle (I-C-I) | ~109.5° | [2] |

| Dipole Moment | 0 D | [1][2] |

Experimental Protocols for Structural Elucidation

The molecular structure and parameters of tetraiodomethane have been determined through various experimental techniques. The primary methods employed are X-ray crystallography and gas-phase electron diffraction.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal. In this method, a crystalline form of CI₄ is irradiated with a beam of X-rays. The resulting diffraction pattern of scattered X-rays is collected and analyzed.

Methodology:

-

Crystal Growth: High-purity CI₄ is dissolved in a suitable solvent, and single crystals are grown through slow evaporation or cooling.

-

Data Collection: A selected crystal is mounted on a goniometer and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected at various orientations.

-

Structure Solution: The diffraction intensities are used to calculate an electron density map of the crystal.

-

Model Refinement: An atomic model is fitted to the electron density map. The model is then refined to achieve the best agreement with the experimental data, yielding precise bond lengths, bond angles, and crystal packing information.[2]

Gas-Phase Electron Diffraction

This technique is used to determine the structure of molecules in the gas phase, providing data free from intermolecular interactions present in a crystal lattice.

Methodology:

-

Sample Introduction: A gaseous beam of CI₄ molecules is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: The molecular beam is crossed by a high-energy beam of electrons.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the CI₄ molecules. The scattered electrons produce a diffraction pattern that is recorded on a detector.

-

Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms, from which internuclear distances (bond lengths) and bond angles can be derived.

Caption: Workflow for the experimental determination of CI₄ structure.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | 507-25-5 | Benchchem [benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. How many valence electrons are there in Carbon class 11 chemistry CBSE [vedantu.com]

- 5. quora.com [quora.com]

- 6. Iodine Electronic Configuration and Distribution in Shells [enthu.com]

- 7. Iodine - Wikipedia [en.wikipedia.org]

- 8. In how many shells do the valence electrons of iodine class 11 chemistry CBSE [vedantu.com]

- 9. youtube.com [youtube.com]

- 10. WebElements Periodic Table » Carbon » this compound [winter.group.shef.ac.uk]

- 11. CAS 507-25-5: Tetraiodomethane | CymitQuimica [cymitquimica.com]

Spectroscopic Properties and Analysis of Carbon Tetraiodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of carbon tetraiodide (CI4) and the analytical methodologies for its characterization. Due to its unique structure and reactive nature, understanding its spectroscopic signature is crucial for its application in various scientific fields, including organic synthesis and materials science. This document outlines the key spectroscopic data and experimental protocols for the analysis of this compound, with a focus on infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Introduction

This compound (CI4) is a perhalogenated methane (B114726) derivative characterized by its bright red crystalline solid form. Its tetrahedral geometry, with a central carbon atom bonded to four iodine atoms, results in a non-polar molecule.[1] The molecule is known for its thermal and photochemical instability, decomposing into tetraiodoethylene (B1221444) (C2I4) and iodine.[1] This inherent instability, coupled with the heavy iodine atoms, significantly influences its spectroscopic properties. Careful handling, including storage at low temperatures (around 0 °C) and protection from light, is essential for accurate spectroscopic analysis.[1]

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for this compound.

Vibrational Spectroscopy

Table 1: Infrared (IR) and Raman Spectroscopy Data for this compound

| Spectroscopic Technique | Vibrational Mode | Wavenumber (cm⁻¹) | Activity |

| Raman | ν₁ (A₁) - Symmetric Stretch | 175 | Active |

| Raman | ν₂ (E) - Bending | 125 | Active |

| IR & Raman | ν₃ (T₂) - Asymmetric Stretch | 555 | Active |

| IR & Raman | ν₄ (T₂) - Bending | 125 | Active |

Source: Computational Chemistry Comparison and Benchmark Database

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopy Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Solvent |

| ¹³C | -292.4 | CDCl₃ |

Note: The highly shielded nature of the carbon atom in CI4 results in a significant upfield chemical shift.

Experimental Protocols

Accurate spectroscopic analysis of this compound requires meticulous sample preparation and handling due to its sensitivity to light and heat.

Sample Handling and Preparation

-

Storage: this compound should be stored in a dark, cool environment, ideally under an inert atmosphere (e.g., argon) to prevent degradation.[2]

-

Solvent Selection: For solution-state analysis, solvents should be chosen based on their transparency in the spectral region of interest and their inertness towards CI4. Anhydrous, non-polar solvents are generally preferred. For NMR spectroscopy, deuterated chloroform (B151607) (CDCl₃) is a common choice.

-

Concentration: The concentration of the sample solution should be optimized for each spectroscopic technique to obtain a good signal-to-noise ratio without causing line broadening or other concentration-dependent effects.

Infrared (IR) Spectroscopy

Objective: To identify the fundamental vibrational modes of the C-I bonds.

Methodology:

-

Sample Preparation (Solid-State):

-

KBr Pellet Method: A small amount of finely ground this compound is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull Method: A small amount of the solid sample is ground with a drop of Nujol (mineral oil) to form a paste. The mull is then spread between two salt plates (e.g., NaCl or KBr). A spectrum of Nujol should be run separately for background subtraction.

-

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the KBr pellet or salt plates with Nujol is recorded.

-

The sample spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is obtained after automatic background subtraction.

-

Raman Spectroscopy

Objective: To observe the Raman-active vibrational modes, which are complementary to IR spectroscopy.

Methodology:

-

Sample Preparation:

-

Solid Sample: A small amount of crystalline this compound is placed in a sample holder, such as a glass capillary tube or a well on a microscope slide.

-

Solution Sample: A solution of CI4 in a suitable solvent (e.g., cyclohexane) can be prepared and placed in a quartz cuvette.

-

-

Instrumentation: A Raman spectrometer equipped with a laser excitation source (e.g., Nd:YAG laser at 532 nm). To minimize sample decomposition, a low laser power should be used.[3] The use of a rotating sample cell can also help to reduce localized heating.

-

Data Acquisition:

-

The laser is focused on the sample.

-

The scattered light is collected and passed through a filter to remove the Rayleigh scattering.

-

The Raman spectrum is recorded by the detector.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To study the electronic transitions within the molecule. This compound is a colored compound, indicating absorption in the visible region.

Methodology:

-

Sample Preparation:

-

A solution of this compound is prepared in a UV-transparent solvent (e.g., hexane (B92381) or cyclohexane). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1-1 AU).

-

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

A baseline is recorded using a cuvette filled with the pure solvent.

-

The sample cuvette is then placed in the beam path.

-

The absorption spectrum is recorded over the desired wavelength range (e.g., 200-800 nm).

-

Note: Due to the photochemical instability of CI4, it is crucial to minimize the exposure of the sample to the UV light source during the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon nucleus.

Methodology:

-

Sample Preparation:

-

A sufficient amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

The solution should be homogeneous and free of any solid particles.

-

-

Instrumentation: A high-resolution NMR spectrometer.

-

Data Acquisition:

-

The ¹³C NMR spectrum is acquired. Due to the low natural abundance of ¹³C and the potentially long relaxation times, a sufficient number of scans should be accumulated to obtain a good signal-to-noise ratio.

-

Workflow and Data Analysis

The spectroscopic analysis of this compound typically follows a logical workflow to ensure comprehensive characterization.

Caption: A logical workflow for the comprehensive spectroscopic analysis of this compound.

Conclusion

The spectroscopic characterization of this compound provides valuable insights into its molecular structure and electronic properties. This guide has summarized the key spectroscopic data from IR, Raman, and NMR analyses and provided detailed experimental protocols. Due to the compound's inherent instability, careful sample handling and consideration of experimental parameters are paramount for obtaining reliable and reproducible data. The presented workflow offers a systematic approach to the comprehensive spectroscopic analysis of this important, yet challenging, molecule.

References

An In-depth Technical Guide on the Hazards and Toxicity of Carbon Tetraiodide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Carbon tetraiodide (CI₄), also known as tetraiodomethane, is a bright red, crystalline solid with significant applications in organic synthesis as an iodinating agent. Despite its utility, this compound presents considerable health and safety concerns. This document provides a comprehensive overview of the known hazards and toxicity of this compound, drawing parallels with the well-studied toxicity of other haloalkanes, particularly carbon tetrachloride (CCl₄). The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this compound safely and to understand its potential biological effects. This guide summarizes toxicological data, outlines experimental protocols for toxicity assessment, and elucidates the proposed mechanisms of toxicity, including the involvement of key signaling pathways.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of this compound is fundamental to its safe handling and use in a laboratory setting.

| Property | Value | Reference |

| Chemical Formula | CI₄ | [1][2] |

| Molecular Weight | 519.63 g/mol | |

| Appearance | Dark violet to red crystalline solid | [2][3] |

| Odor | Odor of iodine | [1] |

| Melting Point | 168-171 °C (decomposes) | [3] |

| Boiling Point | 329.2 °C (rough estimate) | [3] |

| Density | 4.32 g/cm³ | [2] |

| Solubility | Insoluble in water; soluble in nonpolar organic solvents like benzene (B151609) and chloroform. | [2] |

| Stability | Thermally and photochemically unstable; decomposes to tetraiodoethylene (B1221444) (C₂I₄) and iodine (I₂). Sensitive to light, heat, and moisture. | [2] |

| Reactivity | Reacts slightly with water to produce iodoform (B1672029) and iodine. Incompatible with strong oxidizing agents. | [2] |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance, primarily causing irritation to the skin, eyes, and respiratory system.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

Handling and Storage:

-

Handle under an inert gas atmosphere.

-

Store in a cool, dry, and well-ventilated place.

-

Recommended storage temperature is near 0°C.[2]

-

Keep container tightly closed and protected from light and moisture.

Toxicological Data

Quantitative toxicological data for this compound is limited, and many of its toxicological properties have not been thoroughly investigated.[3] Much of the understanding of its toxicity is inferred from studies on analogous haloalkanes.

| Parameter | Species | Route of Administration | Value | Reference |

| LD₅₀ (Lethal Dose, 50%) | Rat | Intravenous | 18 mg/kg | [2] |

| LD₅₀ (Lethal Dose, 50%) | Rat | Intravenous | 178 mg/kg | [4] |

| LC₅₀ (Lethal Concentration, 50%) | - | Inhalation | No data available | - |

Note on LD₅₀ Discrepancy: There are conflicting reports for the intravenous LD₅₀ in rats. The Registry of Toxic Effects of Chemical Substances (RTECS) number for this compound is FG4960000, which can be used to seek clarification from this database.[3][4] Given the significant difference, caution is warranted when interpreting these values.

Occupational Exposure Limits: There are no established Permissible Exposure Limits (PELs) from OSHA, Recommended Exposure Limits (RELs) from NIOSH, or Threshold Limit Values (TLVs) from ACGIH specifically for this compound.[5] In the absence of specific limits, exposure should be minimized to the lowest feasible level.

Mechanism of Toxicity

The toxicity of this compound is believed to be analogous to that of other haloalkanes, particularly carbon tetrachloride. The primary mechanism involves metabolic activation in the liver by cytochrome P450 enzymes.[6]

Figure 1: Proposed mechanism of this compound-induced hepatotoxicity.

This metabolic activation generates a highly reactive triiodomethyl radical (•CI₃). This free radical can then initiate a cascade of damaging events:

-

Covalent Binding: The •CI₃ radical can covalently bind to cellular macromolecules such as proteins, lipids, and nucleic acids, disrupting their normal function.

-

Lipid Peroxidation: The •CI₃ radical can react with polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. This process damages cell membranes, leading to increased permeability and loss of cellular integrity.

-

Oxidative Stress: The metabolic process and subsequent lipid peroxidation lead to the formation of other reactive oxygen species (ROS), contributing to a state of oxidative stress within the cell.[6]

Signaling Pathways Implicated in Toxicity

Oxidative stress and cellular damage triggered by this compound and its metabolites can activate several key signaling pathways, leading to inflammation, apoptosis, and fibrosis.

Figure 2: Key signaling pathways affected by oxidative stress.

-

Nuclear factor-erythroid 2-related factor 2 (Nrf2) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress.[7][8][9][10] Under normal conditions, Nrf2 is kept inactive in the cytoplasm. In the presence of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

-

Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a key regulator of the inflammatory response.[10] Oxidative stress can lead to the activation of NF-κB, resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6, which contribute to tissue damage.

-